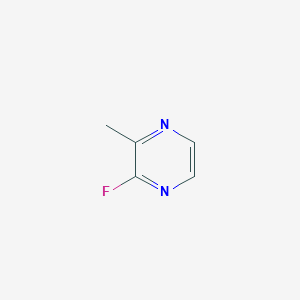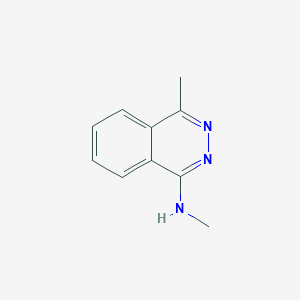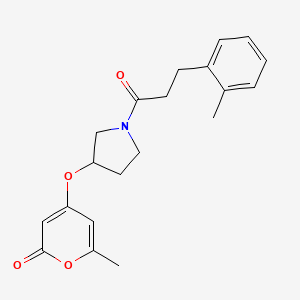
6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPP, and it belongs to the class of pyranone derivatives. MMPP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Role in Cytochrome P450 Enzyme Inhibition
This compound is part of research efforts aimed at understanding the interaction with Cytochrome P450 (CYP) enzymes. These enzymes play a critical role in drug metabolism and potential drug-drug interactions (DDIs) when multiple drugs are administered. Selective inhibition of CYP enzymes using chemical inhibitors, including compounds with structures similar to 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, is crucial for predicting DDIs and ensuring drug safety. The selectivity and potency of such inhibitors are vital for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Advancements in Heterocyclic Chemistry
Compounds like this compound are at the forefront of research in heterocyclic chemistry, particularly in the synthesis of complex molecules with potential pharmacological applications. For example, the pyranopyrimidine core, closely related in structure to the mentioned compound, has been identified as a key precursor in medicinal chemistry due to its broad synthetic applications and bioavailability. The use of hybrid catalysts in the synthesis of such compounds has been explored extensively, indicating the compound's significance in developing lead molecules (Parmar, Vala, & Patel, 2023).
Antioxidant Properties and Radical Scavenging
Research has also been conducted on chromone derivatives, which share a similar structural motif with this compound. These studies highlight the compounds' potential antioxidant properties, capable of neutralizing active oxygen and terminating free radical processes that lead to cell impairment. The findings suggest that compounds with this structural framework could be beneficial in preventing or treating diseases caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
properties
IUPAC Name |
6-methyl-4-[1-[3-(2-methylphenyl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14-5-3-4-6-16(14)7-8-19(22)21-10-9-17(13-21)25-18-11-15(2)24-20(23)12-18/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUQYVXYXCGEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2504374.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)
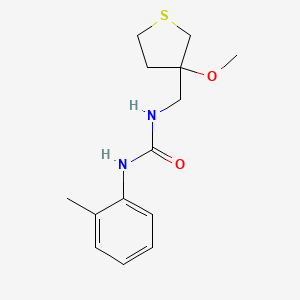
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

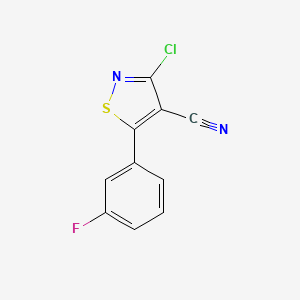
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)
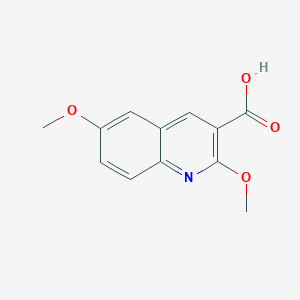
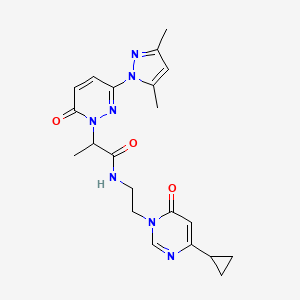
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)
